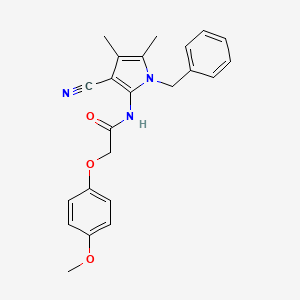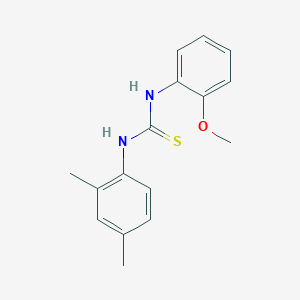![molecular formula C35H33N3O2 B10862702 3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862702.png)
3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Attachment of the phenylcarbonyl and pyridinyl groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using reagents like phenylcarbonyl chloride and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反应分析
Types of Reactions
3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and phenylcarbonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a ligand for studying receptor-ligand interactions, particularly in the context of neurological receptors due to its diazepin core.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new therapeutic agents, particularly for neurological disorders or as anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepin core allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness
3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a tert-butylphenyl group, a phenylcarbonyl group, and a pyridinyl group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C35H33N3O2 |
|---|---|
分子量 |
527.7 g/mol |
IUPAC 名称 |
5-benzoyl-9-(4-tert-butylphenyl)-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H33N3O2/c1-35(2,3)27-15-13-23(14-16-27)26-21-29-32(31(39)22-26)33(24-17-19-36-20-18-24)38(30-12-8-7-11-28(30)37-29)34(40)25-9-5-4-6-10-25/h4-20,26,33,37H,21-22H2,1-3H3 |
InChI 键 |
NADIXNQVDDVWMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=NC=C6)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10862619.png)

![7-(furan-2-ylmethyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10862632.png)
![4-bromo-2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10862647.png)


![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862665.png)
![Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B10862672.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862676.png)
![10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862677.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862679.png)
![8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10862686.png)
![4-[4-(3-Phenyl-quinoxalin-2-yl)-phenoxy]-phthalonitrile](/img/structure/B10862694.png)
![2-[5-[(2,5-Dimethylbenzyl)sulfanyl]-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-YL]thieno[2,3-B]pyridin-3-amine](/img/structure/B10862709.png)
